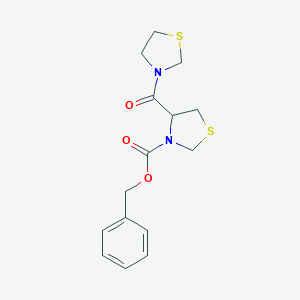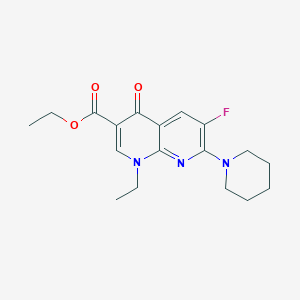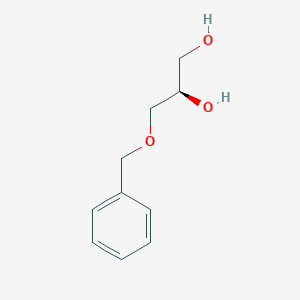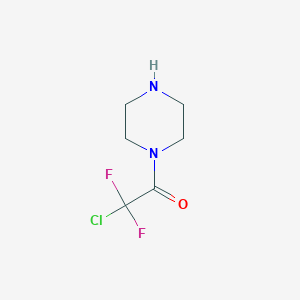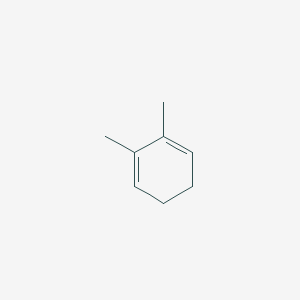
2,3-Diméthyl-1,3-cyclohexadiène
Vue d'ensemble
Description
2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the cyclohexadiene ring.
Applications De Recherche Scientifique
2,3-Dimethyl-1,3-cyclohexadiene has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 3-bromo-2,3-dimethylcyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Dimethyl-1,3-cyclohexadiene may involve catalytic dehydrogenation of 2,3-dimethylcyclohexane. This process requires the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: 2,3-Dimethylcyclohexane.
Substitution: Halogenated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene: Lacks the methyl groups present in 2,3-Dimethyl-1,3-cyclohexadiene, resulting in different reactivity and properties.
2,4-Dimethyl-1,3-cyclohexadiene: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with distinct chemical properties and reactivity.
Uniqueness
2,3-Dimethyl-1,3-cyclohexadiene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?
A1: 2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.
Q2: What are the potential applications of 2,3-dimethyl-1,3-cyclohexadiene in synthetic chemistry?
A2: 2,3-Dimethyl-1,3-cyclohexadiene serves as a valuable building block in organic synthesis:
Q3: What is the historical significance of 2,3-dimethyl-1,3-cyclohexadiene?
A: 2,3-Dimethyl-1,3-cyclohexadiene, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B54684.png)

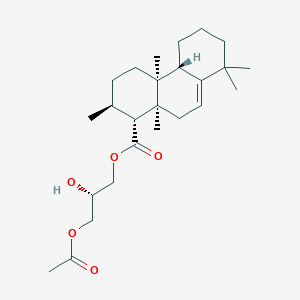
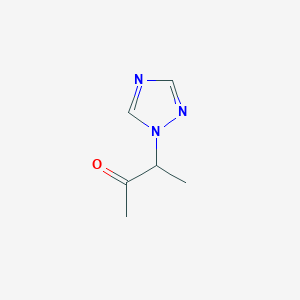
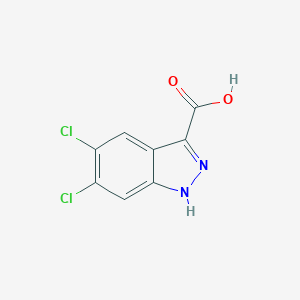
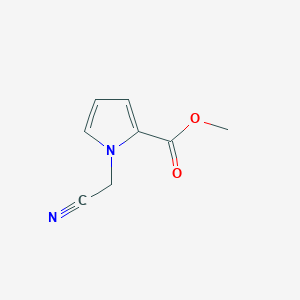
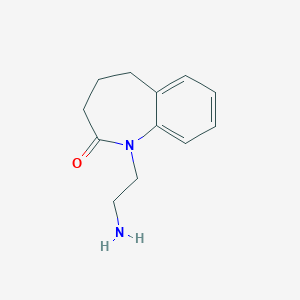
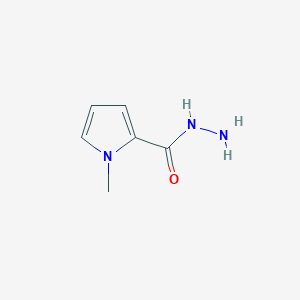
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
